![molecular formula C15H13N3O2S2 B12620990 2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine CAS No. 917809-07-5](/img/structure/B12620990.png)
2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Méthanesulfinyl)-4-[4-(4-méthoxyphényl)-1,3-thiazol-5-yl]pyrimidine est un composé organique synthétique qui appartient à la classe des pyrimidines. Les pyrimidines sont des composés organiques aromatiques hétérocycliques similaires aux pyridines et sont connues pour leur large éventail d’applications en chimie médicinale et en pharmacie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Méthanesulfinyl)-4-[4-(4-méthoxyphényl)-1,3-thiazol-5-yl]pyrimidine implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent le chlorure de méthanesulfinyle, la 4-méthoxyphénylamine et des dérivés du thiazole. Les conditions de réaction peuvent impliquer :
Étape 1 : Formation du cycle thiazole par réaction de la 4-méthoxyphénylamine avec du thioamide en milieu acide.
Étape 2 : Introduction du groupe méthanesulfinyle par substitution nucléophile utilisant le chlorure de méthanesulfinyle.
Étape 3 : Cyclisation pour former le cycle pyrimidine en utilisant des catalyseurs et des solvants appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement, la pureté et la rentabilité, impliquant souvent des réacteurs à flux continu et des systèmes automatisés.
Analyse Des Réactions Chimiques
Types de réactions
2-(Méthanesulfinyl)-4-[4-(4-méthoxyphényl)-1,3-thiazol-5-yl]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthanesulfinyle peut être oxydé en sulfone.
Réduction : Le composé peut être réduit pour éliminer le groupe méthanesulfinyle.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (mCPBA).
Réduction : Hydrure de lithium et d’aluminium (LiAlH4) ou hydrogénation catalytique.
Substitution : Agents halogénants, nucléophiles ou électrophiles dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé sulfone, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
4. Applications de la recherche scientifique
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 2-(Méthanesulfinyl)-4-[4-(4-méthoxyphényl)-1,3-thiazol-5-yl]pyrimidine dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité et affectant les voies biologiques. Les cibles moléculaires et les voies exactes impliquées nécessiteraient des recherches supplémentaires et une validation expérimentale.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Méthanesulfinyl)-4-[4-(4-méthoxyphényl)-1,3-thiazol-5-yl]pyridine : Structure similaire, mais avec un cycle pyridine au lieu d’un cycle pyrimidine.
4-[4-(4-Méthoxyphényl)-1,3-thiazol-5-yl]pyrimidine : Dépourvu du groupe méthanesulfinyle.
2-(Méthanesulfinyl)-4-[4-(4-méthoxyphényl)-1,3-thiazol-5-yl]benzène : Contient un cycle benzène au lieu d’un cycle pyrimidine.
Unicité
2-(Méthanesulfinyl)-4-[4-(4-méthoxyphényl)-1,3-thiazol-5-yl]pyrimidine est unique en raison de la présence à la fois du groupe méthanesulfinyle et du squelette thiazole-pyrimidine. Cette combinaison de groupes fonctionnels et d’hétérocycles peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
917809-07-5 |
|---|---|
Formule moléculaire |
C15H13N3O2S2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H13N3O2S2/c1-20-11-5-3-10(4-6-11)13-14(21-9-17-13)12-7-8-16-15(18-12)22(2)19/h3-9H,1-2H3 |
Clé InChI |
NRJSYGJZBVLAAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SC=N2)C3=NC(=NC=C3)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



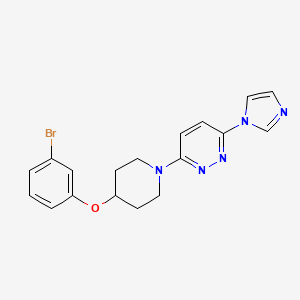
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
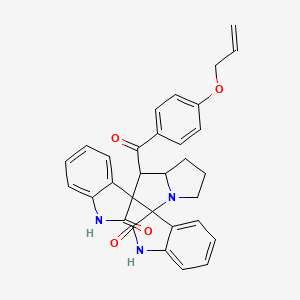
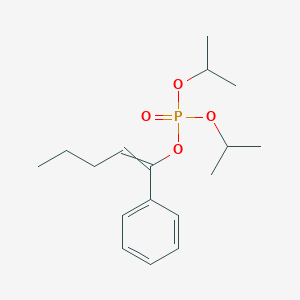
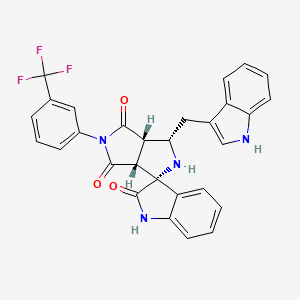
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
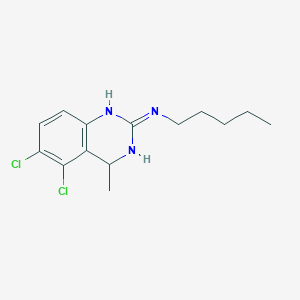
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

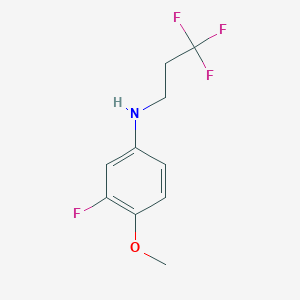
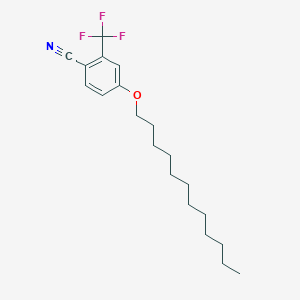
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
